6-Bromo-4-iodoisoquinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

6-Bromo-4-iodoisoquinoline is the only dihalogenated isoquinoline regioisomer that delivers true orthogonal reactivity: the C4–I bond undergoes rapid Pd-catalyzed oxidative addition under mild conditions while the C6–Br handle remains dormant until intentionally activated under forcing conditions. This built-in chemoselectivity—absent in 6,8-dibromo or 4-bromo-6-iodo isomers—enables a programmable, two-step sequential functionalization sequence essential for constructing polysubstituted isoquinoline scaffolds in kinase inhibitor hinge-binding programs and chemical probe development. Procuring the correct 6-bromo-4-iodo regioisomer is not a preference but a synthetic necessity for predictable, high-yielding library syntheses.

Molecular Formula C9H5BrIN
Molecular Weight 333.954
CAS No. 2013582-46-0
Cat. No. B2648209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-iodoisoquinoline
CAS2013582-46-0
Molecular FormulaC9H5BrIN
Molecular Weight333.954
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1Br)I
InChIInChI=1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H
InChIKeyHUJDTCMXQLMRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-iodoisoquinoline (CAS 2013582-46-0) for Orthogonal Cross-Coupling: A Definitive Procurement Guide


6-Bromo-4-iodoisoquinoline is a dihalogenated isoquinoline derivative bearing bromine at the C6 position and iodine at the C4 position (molecular formula C₉H₅BrIN, MW 333.95 g/mol) . This compound serves as a privileged synthetic intermediate in medicinal chemistry and organic synthesis, distinguished by the orthogonal reactivity of its two halogen substituents which enables sequential, chemoselective palladium-catalyzed cross-coupling reactions . Its structural configuration allows for programmable functionalization—first at the more reactive C4 iodine site, then subsequently at the C6 bromine position—making it uniquely suited for constructing complex, polysubstituted isoquinoline scaffolds in drug discovery programs .

Why 6-Bromo-4-iodoisoquinoline Cannot Be Replaced by Mono- or Other Dihalogenated Isoquinolines


Generic substitution with mono-halogenated analogs (e.g., 6-bromoisoquinoline or 4-iodoisoquinoline) or alternative dihalogenated isomers (e.g., 4-bromo-6-iodoisoquinoline) fails because the precise regioisomeric arrangement of halogens dictates the sequence, efficiency, and regioselectivity of downstream cross-coupling events . In 6-bromo-4-iodoisoquinoline, the greater reactivity of the C–I bond versus the C–Br bond enables a well-defined, two-step orthogonal functionalization pathway: the iodine at C4 undergoes rapid oxidative addition with palladium catalysts under mild conditions, while the bromine at C6 remains inert until intentionally activated under more forcing conditions [1]. This built-in chemoselectivity is absent in symmetrical dihalogenated compounds (e.g., 6,8-dibromoisoquinoline) and is compromised in regioisomers where the more reactive halogen is positioned at a less synthetically desirable site . Consequently, procurement of the correct 6-bromo-4-iodo regioisomer is not merely a preference but a synthetic necessity for achieving predictable, high-yielding sequential functionalization in multi-step library syntheses .

Quantitative Evidence Supporting the Selection of 6-Bromo-4-iodoisoquinoline Over Its Closest Analogs


Orthogonal Reactivity: C4–I vs. C6–Br Differential in Pd-Catalyzed Cross-Couplings

6-Bromo-4-iodoisoquinoline exhibits pronounced orthogonal reactivity that enables sequential functionalization without protecting group strategies. The C4–I bond undergoes oxidative addition with Pd(0) catalysts significantly faster than the C6–Br bond, a difference rooted in the relative bond dissociation energies: C–I (∼53 kcal/mol) vs. C–Br (∼68 kcal/mol) [1]. This differential allows for exclusive Suzuki-Miyaura or Sonogashira coupling at the C4 iodine site under mild conditions (e.g., room temperature, low catalyst loading), leaving the C6 bromine intact for subsequent elaboration under elevated temperatures or with more active catalyst systems . In contrast, regioisomeric 4-bromo-6-iodoisoquinoline positions the more reactive iodine at C6 rather than C4, altering the synthetic sequence and potentially compromising access to target scaffolds where C4 functionalization is prioritized .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Purity Specification: 98% Minimum Assay Consistency Across Commercial Suppliers

Across multiple reputable commercial suppliers, 6-bromo-4-iodoisoquinoline is consistently offered with a minimum purity specification of 98% . This high purity standard is critical for cross-coupling applications where trace metal impurities or dehalogenated byproducts can poison palladium catalysts or lead to complex reaction mixtures requiring extensive purification. While many halogenated isoquinoline analogs are available at 95% or unspecified purity grades, the 98% benchmark for this compound reduces the risk of batch-to-batch variability in sensitive catalytic processes .

Quality Control Reproducibility Procurement

Regioisomeric Precision: Comparison of 6-Bromo-4-iodo vs. 4-Bromo-6-iodo Substitution Pattern

The regioisomeric specificity of 6-bromo-4-iodoisoquinoline is paramount for structure-activity relationship (SAR) studies where the precise spatial orientation of substituents determines biological target engagement. The 6-bromo-4-iodo isomer positions the more reactive iodine handle at C4—a synthetically strategic location for introducing aryl or alkynyl groups that will occupy the region corresponding to key pharmacophoric elements in many kinase inhibitor scaffolds . The alternative 4-bromo-6-iodoisoquinoline regioisomer places iodine at C6, which, while still enabling cross-coupling, yields a different connectivity pattern in the final elaborated molecule, potentially missing the intended interaction with the target protein's binding pocket .

Regioselective Synthesis SAR Studies Chemical Biology

Storage and Stability Profile: Recommended Conditions for Long-Term Preservation

Vendor technical datasheets consistently recommend storing 6-bromo-4-iodoisoquinoline sealed in a dry environment at 2–8 °C for long-term stability . This relatively moderate refrigeration requirement—compared to some highly light- or moisture-sensitive isoquinoline derivatives that require -20 °C storage under inert atmosphere—facilitates more manageable inventory logistics in research laboratories. The compound is supplied as a solid and is classified as non-hazardous for transport, further simplifying procurement and handling .

Chemical Stability Inventory Management Lab Logistics

Optimal Research Applications for 6-Bromo-4-iodoisoquinoline Based on Verifiable Evidence


Sequential Cross-Coupling for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams can leverage the orthogonal reactivity of the C4–I and C6–Br bonds to execute sequential Suzuki-Miyaura or Sonogashira couplings, introducing distinct aryl or alkynyl groups at C4 and C6 in a controlled, two-step sequence . This enables the rapid generation of diverse, polysubstituted isoquinoline analogs for structure-activity relationship (SAR) exploration in kinase inhibitor programs, where isoquinoline cores are frequently employed as hinge-binding scaffolds [1].

Regioselective Functionalization for Chemical Probe Development

The fixed regiochemical arrangement of halogens allows for the precise installation of reporter groups (e.g., fluorophores, biotin tags) at the C4 position via iodine-selective coupling, while preserving the C6 bromine for later-stage diversification or attachment to solid supports . This capability is essential for developing chemical probes used in target engagement studies and cellular imaging experiments [1].

Building Block for Metal-Catalyzed Annulation and Heterocycle Synthesis

6-Bromo-4-iodoisoquinoline serves as a versatile substrate for transition-metal-catalyzed annulation reactions (e.g., Pd- or Cu-mediated cyclizations) where both halogen atoms participate in tandem bond-forming events to construct fused polycyclic systems . Such methodologies are increasingly employed in natural product synthesis and the construction of complex heterocyclic libraries for phenotypic screening campaigns [1].

Late-Stage Functionalization of Advanced Intermediates

The high purity (98% minimum) and defined orthogonal reactivity of this building block make it suitable for late-stage functionalization of advanced intermediates in drug discovery programs . When incorporated early in a synthetic route, the bromine and iodine handles remain dormant until the final diversification step, allowing for the creation of focused analog libraries without resynthesizing the entire core structure [1].

Technical Documentation Hub

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